molecular formula C15H16O9 B1671248 Esculin CAS No. 531-75-9

Esculin

Cat. No.: B1671248
CAS No.: 531-75-9
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-TVKJYDDYSA-N
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Mechanism of Action

Target of Action

Esculin, also known as athis compound, primarily targets Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system, particularly in the activation of innate immunity. It recognizes pathogen-associated molecular patterns and triggers an immune response .

Mode of Action

This compound interacts with TLR4 to protect against lipopolysaccharide (LPS)-induced septic cardiomyopathy . It binds to TLR4, which can alleviate LPS-induced septic cardiomyopathy, improving heart injury and function . Additionally, this compound is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .

Biochemical Pathways

This compound affects several biochemical pathways. It has been identified as a potential Wnt-β-catenin pathway inhibitor by disrupting the formation of the β-catenin-Tcf complex . It also activates the Nrf2/GPX4 signaling pathway , which plays a crucial role in oxidative stress response and inflammation. Furthermore, this compound can reverse LPS-induced upregulation of TLR4 and NF-κB p65 phosphorylation .

Pharmacokinetics

It is known that the oral bioavailability of this compound is low . The extensive glucuronidation is described to be the main metabolic pathway of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It improves capillary permeability and fragility, focusing on capillary protection . It also inhibits the proliferation of certain cancer cells, regulates epithelial-mesenchymal transition (EMT) of the cells via the down-regulation of vimentin and Snail, and up-regulation of E-cadherin expressions .

Action Environment

Environmental factors can influence the action of this compound. For instance, fluctuations in cotyledon sucrose levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2, and thus regulate the phloem transport velocity .

Safety and Hazards

As per the safety data sheet, esculin should be handled with personal protective equipment/face protection. It should be ensured that there is adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Esculin is promising to treat many diseases, but further high-quality studies are needed to firmly establish the clinical efficacy of this compound . It has anti-diabetic effect, which is closely related to improving pancreas damage, promoting insulin release, and enhancing glucose homeostasis .

Biochemical Analysis

Biochemical Properties

Esculin is a glycosidic coumarin derivative . Many bacteria can hydrolyze this compound, but few can do so in the presence of bile . Bacteria that are bile-esculin positive are able to grow in the presence of bile salts and the hydrolysis of the this compound in the medium results in the formation of glucose and a compound called esculetin . Esculetin, in turn, reacts with ferric ions to form a black diffusible complex .

Cellular Effects

This compound has a wide range of pharmacological activities. It has been found to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Molecular Mechanism

The main activities of this compound focus on capillary protection, as it improves capillary permeability and fragility . It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the hydrolysis of this compound by bacteria can be determined in growth-supporting media . The reaction between esculetin and ferric ions forms a black-colored compound that can be detected on the this compound agar or via the this compound spot test .

Dosage Effects in Animal Models

Studies using animals indicate that this compound can exhibit an anti-inflammatory effect in various inflammatory models . This suggests that this compound may be promising for the treatment of a variety of inflammation-related diseases .

Metabolic Pathways

Pharmacokinetic studies have shown that the first-pass effect of the liver may be one of the reasons for the low oral bioavailability of esculetin . Furthermore, studies have demonstrated that extensive glucuronidation can be regarded as the main metabolic pathway of esculetin as well as the C-7 phenolic hydroxyl as its major metabolic site .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters . Plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog this compound in transformed mesophyll protoplasts .

Subcellular Localization

The subcellular localization of this compound is at both the plasma membrane and tonoplast . In a novel approach to analyze sucrose transporters in planta, plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog this compound in transformed mesophyll protoplasts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculin can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as a glucosyl bromide, and a catalyst like silver carbonate or silver oxide. The reaction is carried out in an anhydrous solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources like the bark of the horse chestnut tree. The extraction process involves maceration of the plant material in a suitable solvent, followed by filtration and purification steps such as crystallization or chromatography to isolate pure this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCADAYNFIFUHF-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045318
Record name Esculin
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Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aesculin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example.
Record name Esculin
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CAS No.

531-75-9
Record name Esculin
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Record name Esculin
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Record name Esculin
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Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Record name Aesculin
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Record name Esculin, Aesculin
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Record name ESCULIN
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Record name Aesculin
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Melting Point

205 °C
Record name Aesculin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Esculin has the molecular formula C15H16O9 and a molecular weight of 340.29 g/mol [, ].

A: Yes, this compound exhibits characteristic spectroscopic properties. For instance, its ultraviolet (UV) spectrum shows maximum absorption at approximately 334-344 nm [, , ]. In fluorescence spectroscopy, it displays excitation and emission wavelengths around 230 nm and 460 nm, respectively []. Various studies have employed these spectroscopic properties for analytical purposes, including determining this compound concentrations in biological samples and pharmaceutical preparations [, , ].

A: Molecular docking studies have been employed to investigate the binding interactions of this compound with proteins, such as bovine serum albumin (BSA) []. These studies provide insights into the binding affinity, binding sites, and the types of interactions involved in the complex formation [].

A: Studies on this compound derivatives, specifically acylated derivatives with varying acyl chain lengths, reveal the impact of structural modifications on its properties and activities []. Increasing the acyl chain length enhances this compound's lipophilicity, influencing its cellular transport and antioxidant capacity [].

ANone: Specific SHE regulations regarding this compound may vary depending on the geographical region and intended application. It's crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.

A: Studies in rats indicate that this compound is rapidly absorbed after intravenous administration, with a half-life (T1/2α) of approximately 0.196 hours []. After oral administration, it exhibits site-specific absorption in the intestine, with the duodenum and jejunum displaying higher absorption rates compared to the ileum [].

ANone: Currently, limited information is available regarding specific resistance mechanisms to this compound. Further research is needed to explore this aspect comprehensively.

ANone: While this compound is generally considered safe for consumption in moderate amounts, further research is necessary to fully understand its long-term safety profile, especially regarding potential adverse effects from prolonged or high-dose exposure.

A: Research has explored the use of deacetylated gellan gum as a potential carrier for delivering this compound to the posterior segment of the eye []. This suggests that developing specific drug delivery systems could enhance this compound's therapeutic efficacy by improving its targeting to specific tissues.

ANone: While this compound's therapeutic benefits are linked to its modulation of oxidative stress and inflammatory pathways, specific biomarkers for predicting its efficacy or monitoring treatment response need further investigation.

ANone: Several analytical methods are employed for this compound quantification, including:

  • High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection [, , , , , , ]. This technique offers high sensitivity and selectivity for separating and quantifying this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.
  • High-Performance Thin-Layer Chromatography (HPTLC) [, ]. This method is valuable for rapid screening and quantitative analysis of this compound in plant extracts and formulations.
  • Micellar Electrokinetic Chromatography (MEKC) []. This technique provides a fast and efficient way to separate and quantify this compound, especially in pharmaceutical preparations.
  • Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) []. This highly sensitive and selective method is particularly useful for pharmacokinetic studies, enabling accurate quantification of this compound in biological samples.
  • Spectrophotometry []. This technique, utilizing UV-Visible light absorption, is a simpler alternative for quantifying this compound, especially in less complex matrices.

ANone: Information regarding the ecotoxicological effects and environmental degradation of this compound is limited. Further research is needed to understand its potential impact on the environment and to develop strategies for mitigating any negative effects.

A: this compound exhibits poor solubility in lipid-based media, which can limit its oral bioavailability []. Enhancing its lipid solubility, potentially through chemical modification or formulation strategies, could improve its absorption and therapeutic efficacy.

ANone: Analytical methods for quantifying this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, range, detection limit, quantification limit, robustness, and stability. These validation parameters guarantee the reliability and reproducibility of analytical data.

ANone: Quality control of this compound involves establishing specifications and standards for its identity, purity, potency, and stability. These standards ensure consistency and quality throughout the manufacturing process and in the final product.

ANone: Limited information is available on the immunogenicity of this compound. Further research is necessary to investigate its potential to elicit an immune response.

ANone: Data on this compound's interactions with drug transporters is scarce. Further investigation is needed to explore its potential to modulate the activity of drug transporters and the implications for its absorption, distribution, and excretion.

ANone: The potential of this compound to induce or inhibit drug-metabolizing enzymes is not well-characterized. Further research is required to determine if this compound impacts the metabolism of co-administered drugs.

ANone: As a naturally occurring compound, this compound is generally considered biocompatible. Information regarding its biodegradability is limited and requires further investigation.

ANone: Other coumarin derivatives or compounds with similar pharmacological activities could serve as potential alternatives to this compound, depending on the specific therapeutic application.

ANone: Appropriate waste management practices for this compound should adhere to local regulations and guidelines for handling chemical waste.

ANone: Various research databases, scientific journals, and online platforms provide access to scientific literature, analytical methods, and research data related to this compound.

A: this compound, derived from natural sources, has a long history of use in traditional medicine. Its presence in Cortex Fraxini highlights its significance in traditional Chinese medicine for treating various ailments [, , ]. Over time, scientific research has shed light on its pharmacological properties, prompting further investigation into its therapeutic potential.

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